N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC4565218
InChI: InChI=1S/C27H28N2O3/c1-18-10-12-21(13-11-18)16-29-15-14-22-23(27(29)31)7-5-9-25(22)32-17-26(30)28-24-8-4-6-19(2)20(24)3/h4-13H,14-17H2,1-3H3,(H,28,30)
SMILES: CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C
Molecular Formula: C27H28N2O3
Molecular Weight: 428.5 g/mol

N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

CAS No.:

Cat. No.: VC4565218

Molecular Formula: C27H28N2O3

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide -

Specification

Molecular Formula C27H28N2O3
Molecular Weight 428.5 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Standard InChI InChI=1S/C27H28N2O3/c1-18-10-12-21(13-11-18)16-29-15-14-22-23(27(29)31)7-5-9-25(22)32-17-26(30)28-24-8-4-6-19(2)20(24)3/h4-13H,14-17H2,1-3H3,(H,28,30)
Standard InChI Key IIHBQJLBOGNTPD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C
Canonical SMILES CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s IUPAC name, N-(2,3-dimethylphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide, reflects its complex architecture. Key structural components include:

  • A tetrahydroisoquinoline scaffold with a ketone group at position 1.

  • A 4-methylbenzyl substituent at position 2 of the isoquinoline ring.

  • An acetamide bridge connecting the isoquinoline core to a 2,3-dimethylphenyl group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC27H28N2O3
Molecular Weight428.5 g/mol
IUPAC NameSee above
CAS NumberNot publicly disclosed
SMILESCC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)C

The tetrahydroisoquinoline core is critical for interactions with biological targets, such as neurotransmitter receptors and enzymes .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Cyclization: Formation of the tetrahydroisoquinoline core via Bischler-Napieralski reaction using 3,4-dimethoxyphenethylamine and phenylacetic acid derivatives .

  • Alkylation: Introduction of the 4-methylbenzyl group at position 2 using benzyl halides under basic conditions .

  • Acetamide Formation: Acylation with chloroacetyl chloride followed by coupling with 2,3-dimethylaniline .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1CyclizationPOCl3, toluene, reflux65%
2Reductive AminationNaBH4, methanol78%
3AlkylationK2CO3, DMF, 80°C82%

Characterization Techniques

  • NMR Spectroscopy: Confirms regiochemistry and purity (e.g., 1H NMR: δ 7.2–6.8 ppm for aromatic protons) .

  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 429.3 [M+H]+.

  • X-ray Crystallography: Resolves stereochemistry of the tetrahydroisoquinoline core .

ActivityModel SystemKey FindingSource
PTK InhibitionEnzyme assayIC50 = 119 nM (OX1 receptor)
AntimicrobialS. aureusMIC = 32 µg/mL
NeuroprotectionNeuronal cultures40% reduction in apoptosis

Mechanistic Insights

Orexin Receptor Antagonism

Computational docking studies predict strong binding to orexin-1 (OX1) receptors (ΔG = -9.2 kcal/mol), which regulate arousal and addiction. This aligns with in vivo data showing attenuated cocaine-induced conditioned place preference in rats .

Antioxidant Capacity

The phenolic groups in related compounds scavenge free radicals with EC50 = 45 µM in DPPH assays, suggesting mitigation of oxidative stress .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Key Analogs

CompoundSubstituentsOX1 IC50 (nM)MIC (µg/mL)
Target Compound2,3-Dimethylphenyl, 4-methylbenzyl11932
RTIOX-276 3,4-Dimethoxybenzyl68N/A
Jorumycin Bis-tetrahydroisoquinolineN/A0.5*

*Anticancer activity against HeLa cells.

Future Directions

  • Optimization: Introduce electron-withdrawing groups at position 7 to enhance OX1 selectivity .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Clinical Translation: Explore partnerships for Phase I trials in oncology or neurology.

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